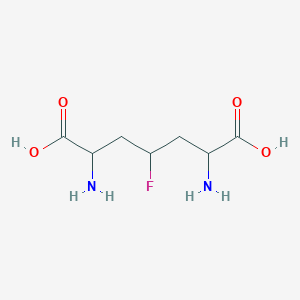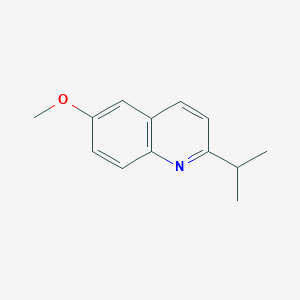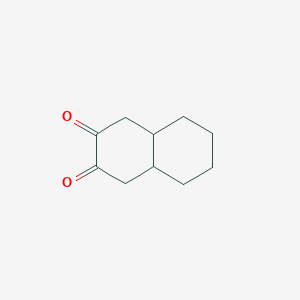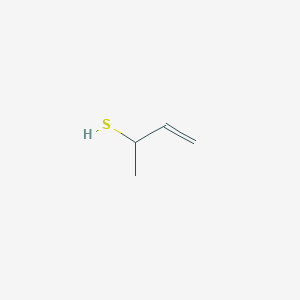
(3-Methylpentan-2-ylideneamino)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methylpentan-2-ylideneamino)thiourea is an organosulfur compound with the molecular formula C7H15N3S. It is a derivative of thiourea, characterized by the presence of a thiourea group attached to a 3-methylpentan-2-ylideneamino moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylpentan-2-ylideneamino)thiourea typically involves the reaction of 3-methylpentan-2-ylideneamine with thiourea. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process may involve heating the reactants in a suitable solvent, such as ethanol or methanol, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methylpentan-2-ylideneamino)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiourea group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiourea compounds .
Wissenschaftliche Forschungsanwendungen
(3-Methylpentan-2-ylideneamino)thiourea has several scientific research applications:
Wirkmechanismus
The mechanism of action of (3-Methylpentan-2-ylideneamino)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea: The parent compound, thiourea, shares similar structural features but lacks the 3-methylpentan-2-ylideneamino moiety.
1-(Acyl/aroyl)-3-(substituted)thioureas: These compounds have similar thiourea groups but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
(3-Methylpentan-2-ylideneamino)thiourea is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
6318-50-9 |
|---|---|
Molekularformel |
C7H15N3S |
Molekulargewicht |
173.28 g/mol |
IUPAC-Name |
(3-methylpentan-2-ylideneamino)thiourea |
InChI |
InChI=1S/C7H15N3S/c1-4-5(2)6(3)9-10-7(8)11/h5H,4H2,1-3H3,(H3,8,10,11) |
InChI-Schlüssel |
UNNYJSFTDNGZQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(=NNC(=S)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



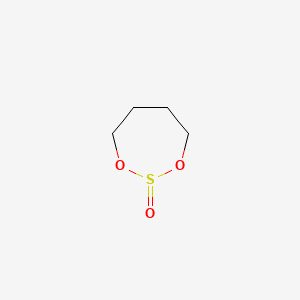

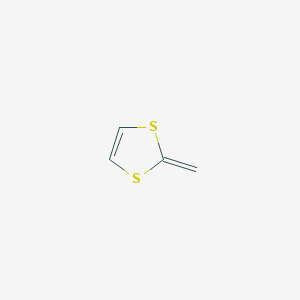
![2-[2-(Thiolan-2-yl)ethyl]thiolane](/img/structure/B14725041.png)

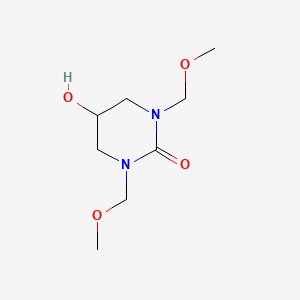
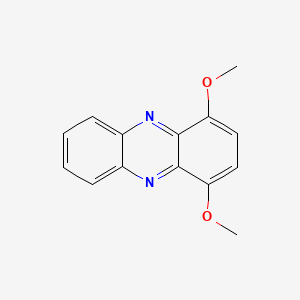
![6-(hydroxymethyl)-4-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]-4H-pyran-3-ol](/img/structure/B14725077.png)
